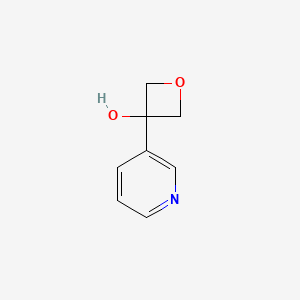

3-(Pyridin-3-yl)oxetan-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-3-yloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(5-11-6-8)7-2-1-3-9-4-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGSGLSJYSOXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401967-56-3 | |

| Record name | 3-(pyridin-3-yl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Synthesis of 3-(Pyridin-3-yl)oxetan-3-ol: A Key Building Block in Modern Medicinal Chemistry

Abstract

The oxetane motif has emerged as a crucial structural element in contemporary drug discovery, prized for its ability to favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] Specifically, 3-substituted oxetan-3-ols are versatile intermediates, and among them, 3-(Pyridin-3-yl)oxetan-3-ol stands out as a valuable building block for introducing a polar, three-dimensional pyridyl-oxetane scaffold into advanced pharmaceutical candidates. This guide provides an in-depth examination of the principal synthetic pathway to 3-(Pyridin-3-yl)oxetan-3-ol, focusing on the Grignard reaction between a 3-pyridyl organomagnesium reagent and oxetan-3-one. We will explore the mechanistic rationale, present a detailed experimental protocol, summarize key analytical data, and discuss the significance of this molecule in the broader context of medicinal chemistry.

Introduction: The Strategic Value of the Oxetane Ring

The four-membered oxetane ring is no longer a synthetic curiosity but a strategic tool for medicinal chemists.[1] Its incorporation into a lead compound can lead to marked improvements in aqueous solubility and metabolic stability while reducing the basicity of adjacent amine groups.[1][2] The oxetane unit can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, offering a unique combination of polarity and structural rigidity without a significant lipophilicity penalty.[2][3][4] The target molecule, 3-(Pyridin-3-yl)oxetan-3-ol, combines this advantageous oxetane core with a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, creating a building block with significant potential for constructing novel therapeutics.

Retrosynthetic Analysis and Pathway Design

The most direct and industrially scalable approach to constructing the tertiary alcohol of 3-(Pyridin-3-yl)oxetan-3-ol is through the formation of a carbon-carbon bond between the pyridine ring and the oxetane core. A retrosynthetic analysis logically disconnects this bond, identifying a pyridyl nucleophile and an oxetane-based electrophile as the key precursors.

This leads to the selection of a Grignard reaction as the core transformation. The pyridyl nucleophile can be generated in the form of a 3-pyridylmagnesium halide (a Grignard reagent) from 3-bromopyridine. The electrophilic partner is the strained cyclic ketone, oxetan-3-one. This ketone is a highly valuable but challenging substrate to synthesize, often prepared in multiple steps from precursors like propargyl alcohol or 1,3-dichloroacetone.[5][6][7]

The overall synthetic strategy is therefore a two-step process:

-

Formation of the Grignard Reagent: Activation of magnesium metal and its reaction with 3-bromopyridine to form 3-pyridylmagnesium bromide.

-

Nucleophilic Addition: The reaction of the pre-formed Grignard reagent with oxetan-3-one to yield the target tertiary alcohol after an aqueous workup.

Synthesis Pathway Visualization

The logical flow of the synthesis is depicted below. This process highlights the critical C-C bond formation between the organometallic reagent and the ketone.

Caption: Workflow for the synthesis of 3-(Pyridin-3-yl)oxetan-3-ol.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Grignard reactions involving bromopyridines and cyclic ketones.[8][9]

Materials and Reagents:

-

3-Bromopyridine (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Oxetan-3-one (0.9 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Three-neck round-bottom flask, oven-dried

-

Condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Step 1: Formation of 3-Pyridylmagnesium Bromide

Causality and Field Insights: The formation of a Grignard reagent is highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere to prevent quenching of the reactive organometallic species. Anhydrous THF is the solvent of choice as its etheric oxygens can coordinate to the magnesium, stabilizing the Grignard reagent.[10] A small crystal of iodine or a few drops of 1,2-dibromoethane are used as initiators to activate the surface of the magnesium turnings.

Procedure:

-

To an oven-dried three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed, then allow to cool.

-

Add anhydrous THF to cover the magnesium turnings.

-

Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF in a dropping funnel. Add a small portion (approx. 10%) of the 3-bromopyridine solution to the magnesium suspension.

-

The reaction mixture may need gentle warming to initiate. Initiation is indicated by the disappearance of the iodine color, bubble formation on the magnesium surface, and a gentle exotherm.

-

Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the resulting dark brown-grey mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Oxetan-3-one and Workup

Causality and Field Insights: The nucleophilic addition of the Grignard reagent to the carbonyl carbon of oxetan-3-one is typically rapid and exothermic. The reaction is performed at a low temperature (0 °C) to control the reaction rate and minimize potential side reactions, such as enolization of the ketone. The quench with a mild acid, like saturated aqueous ammonium chloride, is crucial to protonate the resulting alkoxide and to neutralize any remaining Grignard reagent without causing acid-catalyzed opening of the sensitive oxetane ring.

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Dissolve oxetan-3-one (0.9 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to afford 3-(Pyridin-3-yl)oxetan-3-ol as a solid.

Data Summary and Characterization

The identity and purity of the synthesized 3-(Pyridin-3-yl)oxetan-3-ol must be confirmed through standard analytical techniques. The following table summarizes expected data based on similar structures and general spectroscopic principles.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white solid |

| Yield | 50-70% (typical for this type of reaction) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.65 (d, 1H), ~8.55 (dd, 1H), ~7.80 (m, 1H), ~7.35 (m, 1H), ~4.90 (d, 2H), ~4.75 (d, 2H), ~3.5 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~148.5, ~147.0, ~135.0, ~134.5, ~123.5, ~81.0 (oxetane CH₂), ~70.0 (quaternary C-O) |

| Mass Spec (ESI+) | Expected [M+H]⁺: C₈H₁₀NO₂⁺ |

Note on NMR Interpretation: The proton NMR spectrum is expected to show four distinct signals for the pyridine ring protons in the aromatic region. The four protons of the oxetane ring will appear as two sets of doublets due to geminal coupling. The carbon NMR will show five signals for the pyridine ring and two signals for the oxetane ring carbons, with the quaternary carbon attached to the hydroxyl group appearing around 70 ppm.[11][12]

Conclusion

The synthesis of 3-(Pyridin-3-yl)oxetan-3-ol via the Grignard addition of 3-pyridylmagnesium bromide to oxetan-3-one is a robust and efficient method for accessing this valuable medicinal chemistry building block. The procedure, while requiring careful execution of moisture-sensitive steps, is straightforward and scalable. The resulting product provides a unique scaffold that combines the favorable physicochemical properties of the oxetane ring with the versatile chemical handle of the pyridine moiety, paving the way for its incorporation into the next generation of innovative therapeutics.

References

-

Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. Available at: [Link]

- CN111925344A - Synthetic method of 3-oxetanone. Google Patents.

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

-

Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]

-

Tomin, A., et al. (2011). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

-

Overhoff, J., & Wibaut, J. P. (1930). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. Available at: [Link]

-

Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition. Available at: [Link]

-

Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

- CN110357853B - Synthesis method of (R, S-) nicotine. Google Patents.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

-

Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. Available at: [Link]

-

Roman, G., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available at: [Link]

-

Johansson, H., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]

- 11. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 12. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 3-(Pyridin-3-yl)oxetan-3-ol: From Prediction to Experimental Verification

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic systems has become a cornerstone of lead optimization. Among these, the oxetane ring has emerged as a particularly valuable motif. Its unique three-dimensional structure and favorable physicochemical properties can profoundly influence the aqueous solubility, metabolic stability, lipophilicity, and conformational preferences of a parent molecule when used as a bioisosteric replacement for common groups like gem-dimethyl or carbonyl functionalities[1][2]. The inherent strain energy of the oxetane ring also facilitates potent interactions with biological targets[3][4].

When this privileged scaffold is combined with the pyridine ring—a ubiquitous nitrogen-containing heterocycle known for its ability to engage in hydrogen bonding, act as a basic center, and serve as a key pharmacophoric element—the resulting molecule, 3-(Pyridin-3-yl)oxetan-3-ol , represents a chemical entity of significant interest for drug discovery programs. However, as a novel compound, its fundamental physicochemical properties are not yet documented in the public literature[5].

This guide provides a comprehensive framework for the full physicochemical characterization of 3-(Pyridin-3-yl)oxetan-3-ol. We will move beyond simple data reporting to establish a logical, field-proven workflow that a researcher or drug development professional can follow. This document outlines the predicted properties based on its structure, details the necessary experimental protocols for empirical verification, and explains the scientific rationale behind each methodological choice.

Molecular and Structural Properties

The foundational step in characterizing any new chemical entity is to define its precise molecular structure and composition. This information serves as the basis for all subsequent predictive and experimental analyses.

Chemical Structure:

Figure 1: 2D Structure of 3-(Pyridin-3-yl)oxetan-3-ol.

The molecule consists of a central, tertiary alcohol where the carbon is simultaneously part of a four-membered oxetane ring and bonded to the 3-position of a pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | Calculated |

| Monoisotopic Mass | 151.06332 Da | [5] |

| SMILES | C1C(CO1)(C2=CN=CC=C2)O | [5] |

| InChIKey | LJGSGLSJYSOXNK-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Profile & Structural Rationale

In the absence of experimental data, computational models provide a valuable starting point for estimating key drug-like properties. These predictions help inform experimental design and anticipate a compound's behavior.

| Parameter | Predicted Value | Rationale & Expected Influence |

| XlogP | -0.6 | The negative value indicates high hydrophilicity. This is driven by the polar oxetane oxygen, the tertiary alcohol (a hydrogen bond donor and acceptor), and the pyridine nitrogen (a hydrogen bond acceptor). This suggests excellent aqueous solubility but potentially low passive membrane permeability[5]. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Calculated based on the parent oxetan-3-ol's TPSA of 29.5 Ų[6] plus the contribution of the pyridine nitrogen. This value is well within the range for good oral bioavailability according to Lipinski's rules. |

| pKa (Pyridine Nitrogen) | ~4.5 - 5.0 | The pyridine nitrogen is basic. Its pKa is expected to be slightly lower than that of pyridine itself (~5.2) due to the electron-withdrawing effect of the attached oxetane-ol moiety. This means the compound will be significantly protonated and positively charged at physiological pH. |

| Hydrogen Bond Donors | 1 | The tertiary alcohol (-OH) group[7]. |

| Hydrogen Bond Acceptors | 3 | The oxetane oxygen, the alcohol oxygen, and the pyridine nitrogen[7]. |

Expertise in Action: Deconstructing the Structure

The overall physicochemical profile is a direct consequence of its two key components:

-

The Oxetane Ring: This strained ether is not just a structural linker. It is a potent polarity modulator. The oxygen atom acts as a strong hydrogen bond acceptor, significantly enhancing interactions with water and improving solubility compared to an analogous carbocyclic structure[1].

-

The Pyridine Ring: This provides a basic handle, critical for salt formation and formulation. The pKa of this group will dictate the compound's charge state in different biological compartments, directly impacting its absorption, distribution, and target engagement.

A Comprehensive Workflow for Experimental Characterization

The following section outlines a self-validating, step-by-step workflow to empirically determine the properties of 3-(Pyridin-3-yl)oxetan-3-ol. The causality behind each step is explained to ensure a robust and reliable characterization.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. PubChemLite - 3-(pyridin-3-yl)oxetan-3-ol (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structural Analysis of 3-(Pyridin-3-yl)oxetan-3-ol

A Core Scaffold in Modern Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive structural analysis of 3-(Pyridin-3-yl)oxetan-3-ol, a heterocyclic building block of increasing importance in drug discovery. We delve into the unique physicochemical properties conferred by the oxetane ring, its role as a bioisosteric replacement, and the strategic implications of the pyridinyl moiety. This document will explore the synthesis, spectroscopic characterization, and potential applications of this compound, offering researchers and drug development professionals a foundational understanding of its utility in designing next-generation therapeutics. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction: The Rise of the Oxetane Motif in Drug Design

For decades, medicinal chemists have relied on a well-established toolkit of functional groups and structural motifs to optimize the pharmacological profiles of drug candidates. However, the challenge of balancing potency, selectivity, solubility, and metabolic stability remains a significant hurdle. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool to address these challenges.[1][2][3] Unlike their more common five- and six-membered counterparts, oxetanes possess a unique combination of properties, including a rigid, slightly puckered conformation and a high degree of polarity, making them attractive for modern drug discovery campaigns.[4][5]

The incorporation of an oxetane can lead to significant improvements in aqueous solubility, a critical factor for oral bioavailability.[4] Furthermore, the oxetane motif is often used as a bioisostere for gem-dimethyl and carbonyl groups.[1][5][6] This substitution can block metabolically labile sites, enhancing the metabolic stability of a compound without the associated increase in lipophilicity that a gem-dimethyl group would impart.[1] The 3-substituted oxetanol scaffold, in particular, is a versatile starting point for a variety of chemical transformations.

This guide focuses on a specific, yet highly relevant, example: 3-(Pyridin-3-yl)oxetan-3-ol . This compound marries the advantageous properties of the oxetanol core with the pharmacophoric features of a pyridine ring, a common element in many approved drugs.

Structural and Physicochemical Properties of 3-(Pyridin-3-yl)oxetan-3-ol

The structure of 3-(Pyridin-3-yl)oxetan-3-ol features a tertiary alcohol on a four-membered ether ring, with a pyridine ring attached at the 3-position. This arrangement has several key implications for its behavior in a biological context.

The Oxetane Core: A Polar, Three-Dimensional Scaffold

The oxetane ring in 3-(Pyridin-3-yl)oxetan-3-ol is not merely a linker. Its inherent ring strain and the electronegativity of the oxygen atom create a polar, sp³-rich scaffold that can significantly influence a molecule's properties.[4]

-

Enhanced Solubility: The oxygen atom of the oxetane and the hydroxyl group can act as hydrogen bond acceptors, improving interactions with water and thus enhancing aqueous solubility.[4]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities it might replace, such as a gem-dimethyl group.[5]

-

Reduced Lipophilicity: In contrast to hydrocarbon-rich motifs, the oxetane's polarity helps to lower the lipophilicity (logP) of a parent molecule, which can be advantageous for optimizing pharmacokinetic profiles.[1]

-

Three-Dimensionality: The puckered nature of the oxetane ring introduces a greater degree of three-dimensionality into a molecule compared to flat aromatic rings.[4] This can lead to improved binding affinity and selectivity for protein targets.

The Pyridin-3-yl Moiety: A Key Pharmacophoric Element

The pyridine ring is a common feature in many successful drugs due to its ability to engage in a variety of intermolecular interactions.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Aromatic Interactions: The pyridine ring can participate in π-stacking and other aromatic interactions with protein residues.

-

Modulation of Basicity: The pyridine nitrogen provides a basic handle, which can be crucial for salt formation to improve solubility and for interactions with acidic residues in a binding pocket. The oxetane group, being electron-withdrawing, can subtly reduce the basicity of an adjacent nitrogen atom.[5]

Predicted Physicochemical Properties

While extensive experimental data for 3-(Pyridin-3-yl)oxetan-3-ol is not publicly available, its properties can be predicted based on its structure.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₉NO₂ | [7] |

| Molecular Weight | 151.16 g/mol | |

| XlogP | -0.6 | [7] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

These predicted values suggest that 3-(Pyridin-3-yl)oxetan-3-ol is a polar, low molecular weight compound with favorable drug-like properties.

Synthesis of 3-(Pyridin-3-yl)oxetan-3-ol

The synthesis of 3-aryl-oxetan-3-ols is typically achieved through the addition of an organometallic reagent to 3-oxetanone. 3-Oxetanone is a commercially available and versatile building block in medicinal chemistry.[8]

General Synthetic Approach

A common and effective method for the synthesis of 3-(Pyridin-3-yl)oxetan-3-ol involves the Grignard reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - 3-(pyridin-3-yl)oxetan-3-ol (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 8. grokipedia.com [grokipedia.com]

The Emerging Potential of 3-(Pyridin-3-yl)oxetan-3-ol Derivatives in Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Integration of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores with novel bioisosteres represents a powerful approach to developing next-generation therapeutics. The 3-(pyridin-3-yl)oxetan-3-ol scaffold exemplifies this strategy, merging the proven biological relevance of the pyridine ring with the advantageous physicochemical properties of the oxetane moiety. This technical guide serves as an in-depth exploration of the latent biological activities of derivatives based on this core structure, providing a scientific rationale for their further investigation and development by researchers, medicinal chemists, and drug development professionals. While direct, extensive studies on this specific parent compound are nascent, a comprehensive analysis of structurally related analogs provides compelling evidence for its potential in oncology and infectious diseases.

The Architectural Rationale: Unpacking the Core Components

The 3-(pyridin-3-yl)oxetan-3-ol scaffold is a compelling starting point for library synthesis due to the distinct and complementary properties of its constituent parts.

The Oxetane Ring: A Modern Bioisostere

The four-membered oxetane ring has gained significant traction in medicinal chemistry as a versatile functional group.[1] Its incorporation into molecular frameworks can profoundly and beneficially influence key drug-like properties.[2] Oxetanes are recognized as effective bioisosteres for gem-dimethyl and carbonyl groups, offering a means to modulate a molecule's physicochemical profile.[2][3] The introduction of an oxetane can lead to:

-

Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen can improve solubility, a critical factor for oral bioavailability.[2]

-

Improved Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to more common functionalities.[2]

-

Modulation of Lipophilicity: Oxetanes can reduce the lipophilicity of a compound compared to a gem-dimethyl group, which can be advantageous for optimizing pharmacokinetic profiles.[2]

-

Three-Dimensionality: The non-planar nature of the oxetane ring introduces valuable three-dimensional character into otherwise flat molecules, which can enhance binding to complex protein targets.

The Pyridine Moiety: A Privileged Pharmacophore

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-stacking. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the molecule's overall charge and solubility. The 3-pyridyl substitution pattern, in particular, has been identified as a key feature in numerous bioactive molecules.

Potential Therapeutic Applications: An Evidence-Based Exploration

Based on the biological activities of structurally analogous compounds, two primary therapeutic areas emerge as promising avenues for the application of 3-(pyridin-3-yl)oxetan-3-ol derivatives: antibacterial and anticancer agents.

Antibacterial Activity: Targeting Gram-Positive Pathogens

A compelling rationale for investigating 3-(pyridin-3-yl)oxetan-3-ol derivatives as antibacterial agents comes from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[4] This class of compounds, which shares the 3-(pyridin-3-yl) moiety, exhibited potent activity against a range of Gram-positive bacteria.[4]

Key Findings from Structurally Related Compounds:

-

Several 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity, comparable to the commercial antibiotic linezolid, against strains such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis.[4]

-

The introduction of a fluorine atom on the pyridine ring was shown to significantly enhance antibacterial potency.[4]

-

Certain derivatives also exhibited promising activity against biofilm formation, a key mechanism of bacterial resistance.[4]

The following table summarizes the minimum inhibitory concentrations (MICs) for selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacteria.

| Compound | S. aureus (ATCC25923) MIC (μg/mL) | S. pneumoniae (ATCC49619) MIC (μg/mL) | E. faecalis (ATCC29212) MIC (μg/mL) | B. subtilis (ATCC6633) MIC (μg/mL) |

| 21b | 2 | 0.5 | 4 | 1 |

| 21d | 1 | 0.25 | 2 | 0.5 |

| 21f | 2 | 0.5 | 4 | 1 |

| Linezolid | 2 | 0.5 | 2 | 1 |

Data extracted from Jin et al., 2022.[4]

The following is a generalized protocol for determining the MIC of novel compounds against bacterial strains, based on standard methodologies.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The culture is incubated at 37°C until it reaches the logarithmic growth phase.

-

The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Potential for Kinase Inhibition

The pyridine scaffold is a well-represented feature in numerous kinase inhibitors. A patent for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT kinase underscores the potential of pyridine-containing compounds in oncology.[5] The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GISTs).[5]

While direct evidence for the anticancer activity of 3-(pyridin-3-yl)oxetan-3-ol derivatives is not yet available, the structural similarity to known kinase inhibitors warrants their investigation in this area. The oxetane moiety could serve to improve the physicochemical properties of a kinase inhibitor, potentially leading to enhanced cell permeability and a more favorable pharmacokinetic profile.

The following is a generalized protocol for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Test compound and positive control inhibitor

-

-

Assay Procedure:

-

The test compound is serially diluted in assay buffer in a 96- or 384-well plate.

-

The kinase and its substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection reagent and a luminometer or spectrophotometer.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each compound concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 3-(pyridin-3-yl)oxetan-3-ol can be achieved through a multi-step process, often starting from commercially available precursors. A general and adaptable synthetic route is outlined below.

Synthesis of 3-Oxetanone

A common precursor for 3-substituted oxetanes is 3-oxetanone. A patented method for its synthesis involves the following steps:

-

Carbonyl Protection: 1,3-dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst to protect the carbonyl group.[6]

-

Ring Closure: The protected intermediate undergoes a ring-closing reaction in an alkaline aqueous solution.[6]

-

Deprotection: The protecting group is removed by heating in the presence of an acid catalyst to yield 3-oxetanone.[6]

Grignard Addition to 3-Oxetanone

The final step to introduce the pyridine moiety involves a Grignard reaction.

-

Formation of the Grignard Reagent: 3-Bromopyridine is reacted with magnesium turnings in a suitable ether solvent (e.g., THF) to form 3-pyridylmagnesium bromide.

-

Addition to 3-Oxetanone: The freshly prepared Grignard reagent is then added to a solution of 3-oxetanone at low temperature (e.g., -78°C) to afford the desired 3-(pyridin-3-yl)oxetan-3-ol after aqueous workup.

Caption: General synthetic pathway to 3-(Pyridin-3-yl)oxetan-3-ol.

Future Directions and Conclusion

The 3-(pyridin-3-yl)oxetan-3-ol scaffold represents a promising, yet underexplored, area of medicinal chemistry. The compelling evidence from structurally related compounds strongly suggests potential for the development of novel antibacterial and anticancer agents. Future research should focus on:

-

Synthesis and Biological Screening: The synthesis of a focused library of derivatives with variations on both the pyridine and oxetane rings, followed by broad biological screening, is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the optimization of potency and selectivity.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies will be necessary to identify their molecular targets and pathways.

-

Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their translation into clinical candidates.

References

-

Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Available from: [Link]

- Adiseshan, N., et al. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. WIPO Patent Application WO/2021/013864.

-

Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. Available from: [Link]

- CN111925344A - Synthetic method of 3-oxetanone. (2020). Google Patents.

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. Available from: [Link]

-

Al-Warhi, T., et al. (2024). Tropical Journal of Natural Product Research Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. ResearchGate. Available from: [Link]

-

Xia, X. Y., et al. (2020). A Modified Synthesis of Oxetan-3-ol. Request PDF. Available from: [Link]

-

Wipf, P., et al. (2017). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available from: [Link]

-

Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. Request PDF. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 6. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

A Technical Guide to the Prediction and Validation of the Mechanism of Action for 3-(Pyridin-3-yl)oxetan-3-ol

Abstract

The confluence of novel chemical scaffolds and advanced computational techniques has opened new frontiers in drug discovery. The molecule 3-(Pyridin-3-yl)oxetan-3-ol represents a compelling case study, integrating the pyridine ring, a privileged structure in neuropharmacology, with an oxetane-3-ol moiety, a functional group increasingly utilized to optimize physicochemical properties for central nervous system (CNS) applications.[1][2][3] Given the absence of extensive biological data for this specific compound, this guide outlines a comprehensive, predictive-first approach to elucidate its mechanism of action (MoA). We hypothesize a CNS-centric activity profile, focusing on two primary, high-probability target families: nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid type A (GABA-A) receptors. This document provides a robust framework for researchers, detailing the in silico prediction of CNS bioavailability and target engagement, followed by a rigorous, multi-tiered strategy for experimental validation.

Introduction: The Case for a Predictive-First Approach

The structure of 3-(Pyridin-3-yl)oxetan-3-ol is a deliberate synthesis of two pharmacologically significant motifs. The pyridine core is a fundamental component of numerous CNS-active drugs and the endogenous ligand acetylcholine's nicotinic pharmacophore.[2][4] The oxetane ring, a strained four-membered ether, is a modern tool in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to enhance properties like aqueous solubility and metabolic stability while reducing lipophilicity—attributes highly desirable for CNS drug candidates.[1][5][6]

This unique combination suggests a high likelihood of CNS activity. However, without pre-existing experimental data, a purely speculative approach to MoA is inefficient. Therefore, we advocate for a rational, computation-driven strategy. This guide will first establish the theoretical plausibility of the molecule reaching CNS targets and then predict its interactions with high-value neuronal receptors. Subsequently, we will detail the precise experimental protocols required to test and validate these computational hypotheses, creating a self-validating and resource-efficient discovery cascade.

Part 1: Computational Prediction of Physicochemical Properties and CNS Bioavailability

A molecule's ability to cross the blood-brain barrier (BBB) is a prerequisite for direct CNS activity. We begin with an in silico assessment of 3-(Pyridin-3-yl)oxetan-3-ol to predict its drug-likeness and CNS bioavailability.

Methodology: In Silico Physicochemical and ADME Profiling

A suite of computational tools can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. Tools like SwissADME, pkCSM, or other machine learning-based models are trained on large datasets of experimentally verified compounds to make these predictions.[7][8][9][10][11] The key parameters to evaluate are those governed by established rules for CNS drug candidates (e.g., Lipinski's Rule of Five, CNS MPO score).

Step-by-Step Protocol:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-(Pyridin-3-yl)oxetan-3-ol: C1C(CO1)(C2=CN=CC=C2)O.[12]

-

Input the SMILES string into a validated computational ADME prediction tool.

-

Execute the analysis to calculate key physicochemical descriptors and predict BBB permeability.

-

Analyze the output, paying close attention to parameters like molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors/acceptors, and the model's specific BBB penetration score.

Predicted Properties of 3-(Pyridin-3-yl)oxetan-3-ol

The following table summarizes the predicted properties, which collectively suggest a favorable profile for CNS penetration.

| Property | Predicted Value | Implication for CNS Activity | Supporting Rationale |

| Molecular Weight | 151.16 g/mol | Favorable | Well below the typical <450 Da guideline for CNS drugs. |

| LogP (Lipophilicity) | -0.6 | Favorable | Within the optimal range (0-3) for BBB permeation, avoiding excessive lipophilicity which can lead to non-specific binding.[12] |

| Topological Polar Surface Area (TPSA) | 43.7 Ų | Favorable | Significantly below the <90 Ų threshold, indicating good potential for passive diffusion across the BBB.[7] |

| H-Bond Donors | 1 | Favorable | Within the typical limit of ≤3 for CNS drugs. |

| H-Bond Acceptors | 3 | Favorable | Within the typical limit of ≤7 for CNS drugs. |

| Predicted BBB Permeability | High | Core Requirement Met | Multiple predictive models classify the compound as BBB permeable based on the integration of the above properties.[8][9][13] |

Part 2: In Silico Target Prediction and Pathway Analysis

With CNS bioavailability established as plausible, we proceed to identify the most likely molecular targets. The pyridine scaffold directs our investigation toward key ligand-gated ion channels in the brain: nAChRs and GABA-A receptors.

Methodology: Molecular Docking

Molecular docking simulates the interaction between a ligand (our compound) and the binding site of a protein target. By calculating the binding energy and analyzing the pose (orientation and conformation) of the ligand, we can predict its binding affinity and identify key intermolecular interactions.

Step-by-Step Protocol for Molecular Docking:

-

Target Selection & Preparation:

-

Identify high-resolution crystal or cryo-EM structures of relevant human nAChR and GABA-A receptor subtypes from the Protein Data Bank (PDB). Examples include α4β2 and α7 nAChR subtypes, and α1β2γ2 GABA-A receptors.

-

Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the location of co-crystallized native ligands or known binding pockets.

-

-

Ligand Preparation:

-

Generate a 3D conformation of 3-(Pyridin-3-yl)oxetan-3-ol.

-

Perform energy minimization and assign appropriate charges using a force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).

-

Run the docking algorithm to place the ligand into the defined binding site of each receptor target. Generate multiple binding poses.

-

-

Analysis and Scoring:

-

Score the generated poses using the software's scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

-

Visually inspect the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key amino acid residues in the binding pocket.

-

Predicted Signaling Pathways

Based on the docking results, if 3-(Pyridin-3-yl)oxetan-3-ol shows favorable binding to either nAChRs or GABA-A receptors, it would be predicted to modulate their respective signaling pathways.

If the compound binds to nAChRs, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor), thereby modulating the flow of cations (Na⁺, K⁺, Ca²⁺) and influencing neuronal excitability.

Caption: Predicted modulation of the nicotinic acetylcholine receptor signaling pathway.

If the compound binds to GABA-A receptors, it would likely act as an allosteric modulator, either positively (enhancing GABA's effect) or negatively (reducing GABA's effect).[14] This would alter the influx of chloride ions (Cl⁻), impacting neuronal inhibition.[14]

Caption: Predicted allosteric modulation of the GABA-A receptor signaling pathway.

Part 3: Experimental Validation of Predicted Mechanism

The computational predictions generate clear, testable hypotheses. The following experimental workflow is designed to rigorously validate these predictions, moving from target binding confirmation to functional characterization and, finally, to assessment of physiological effects.

Caption: A multi-stage workflow for the experimental validation of predicted MoA.

Tier 1: In Vitro Target Binding Validation

The first step is to confirm whether the compound physically interacts with the predicted receptor targets. Radioligand binding assays are the gold standard for this purpose.[15][16]

Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Membrane preparations from cells stably expressing the human nAChR subtype of interest (e.g., α4β2) or GABA-A receptor subtype (e.g., α1β2γ2).

-

A suitable radioligand with high affinity for the target (e.g., [³H]-Epibatidine for nAChRs, [³H]-Muscimol for the GABA site on GABA-A receptors).[16][17]

-

3-(Pyridin-3-yl)oxetan-3-ol stock solution.

-

Assay buffer, filter plates, and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of 3-(Pyridin-3-yl)oxetan-3-ol.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Tier 2: In Vitro Functional Characterization

Once binding is confirmed, the functional consequence of that binding must be determined. Two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes is a robust system for this.[18]

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the subunits of the target human receptor (e.g., α4 and β2 for nAChR; α1, β2, and γ2 for GABA-A).

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Recording:

-

Place a single oocyte in a recording chamber and perfuse with recording buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential (e.g., at -70 mV).

-

-

Functional Testing:

-

Agonist/Antagonist Test (for nAChRs):

-

Apply increasing concentrations of 3-(Pyridin-3-yl)oxetan-3-ol alone to test for agonist activity (evoked inward current).

-

To test for antagonist activity, co-apply a fixed, sub-maximal concentration of acetylcholine (ACh) with increasing concentrations of the test compound and measure the inhibition of the ACh-evoked current.

-

-

Allosteric Modulator Test (for GABA-A Receptors):

-

Apply the test compound alone to check for direct activation.

-

Co-apply a fixed, low concentration of GABA (e.g., EC₁₀) with increasing concentrations of the test compound. A potentiation of the GABA-evoked current indicates positive allosteric modulation (PAM), while a reduction indicates negative allosteric modulation (NAM).

-

-

-

Data Analysis:

-

Generate concentration-response curves and calculate EC₅₀ (for agonists/modulators) or IC₅₀ (for antagonists) values.

-

Tier 3: In Vivo Behavioral Assessment

If in vitro functional activity is confirmed, the final step is to assess whether these molecular effects translate to a physiological response in a living organism. The choice of behavioral assay depends on the in vitro findings.

| Predicted In Vitro Activity | Associated CNS Function | Relevant In Vivo Behavioral Assay(s) | Animal Model |

| nAChR Agonist/Partial Agonist | Cognition, Attention | Novel Object Recognition, Morris Water Maze | Mouse/Rat |

| GABA-A PAM | Anxiolysis, Sedation | Elevated Plus Maze, Open Field Test | Mouse/Rat |

| GABA-A NAM / nAChR Antagonist | Anxiogenesis, Pro-convulsant | Light-Dark Box, Seizure Threshold Test | Mouse/Rat |

Example Protocol: Elevated Plus Maze (for predicted anxiolytic activity)

-

Apparatus: A plus-shaped maze raised off the floor, with two opposing arms open and two enclosed by high walls.

-

Procedure:

-

Administer 3-(Pyridin-3-yl)oxetan-3-ol or vehicle control to mice/rats via an appropriate route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment period, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set time (e.g., 5 minutes).

-

Record the time spent in the open arms versus the closed arms and the number of entries into each.

-

-

Data Analysis:

-

An anxiolytic compound will increase the time spent and the number of entries into the open arms compared to the vehicle control group.

-

Analyze data using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug development. For a molecule like 3-(Pyridin-3-yl)oxetan-3-ol, where empirical data is sparse, a strategy leveraging predictive computational modeling is not only efficient but essential. This guide provides a comprehensive, step-by-step framework that begins with a robust in silico prediction of CNS bioavailability and target engagement with nAChRs and GABA-A receptors. This predictive phase logically transitions into a rigorous, multi-tiered experimental validation plan, encompassing target binding, functional activity, and behavioral outcomes. By integrating computational chemistry with established pharmacological methods, researchers can systematically and efficiently uncover the therapeutic potential and mechanistic underpinnings of novel chemical entities, accelerating their journey from concept to clinic.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

-

PubChem. 3-(pyridin-3-yl)oxetan-3-ol. [Link]

-

González-Díaz, H., et al. (2007). In Silico Prediction of Central Nervous System Activity of Compounds. Identification of Potential Pharmacophores by the TOPS-MODE Approach. Journal of Proteome Research, 6(2), 734–741. [Link]

-

PubChemLite. 3-(pyridin-3-yl)oxetan-3-ol (C8H9NO2). [Link]

-

Gao, Y., et al. (2018). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 5(5), ENEURO.0290-18.2018. [Link]

-

Vallejo, Y. F., et al. (2005). Trafficking of α4β2 Nicotinic Receptors. Journal of Biological Chemistry, 280(4), 3010–3017. [Link]

-

Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13197–13229. [Link]

-

Rauwald, H. W., et al. (2013). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica, 79(14), 1345–1351. [Link]

-

Sreedhar, R., & Susha, C. R. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. [Link]

-

Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

-

BioScholar. (2023). Dot plot method| Bioinformatics.

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]

-

ResearchGate. Dot plots for metabolic pathway analysis. [Link]

-

Van Niewaal, J. C., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 144(35), 16049–16060. [Link]

-

Gupta, R., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16, 885633. [Link]

-

El-Damasy, D. A., & Abouzid, K. A. M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 23-53. [Link]

-

Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 12(43), 28219–28245. [Link]

-

Gobbi, L., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry, 10, 893335. [Link]

-

ResearchGate. A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]

-

BioRender. (2023). 4 Tips for Illustrating Biological Pathways.

-

Wikipedia. GABAA receptor. [Link]

-

Sahoo, B. M., et al. (2024). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Sommer, F., et al. (2024). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling, 64(6), 2097–2109. [Link]

-

ResearchGate. Oxetane-containing compounds derived from plants and insects. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

-

Spurny, R., et al. (2015). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. Acta Crystallographica Section D Biological Crystallography, 71(Pt 4), 932–943. [Link]

-

Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

-

ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and... [Link]

-

Jhansi K. (2024). Computational Approaches to Blood–Brain Barrier Permeability Prediction: Progress and Limitations.

-

BioStatsSquid. (2023). Pathway Enrichment Analysis plots: easy R tutorial.

-

Sharma, P., & Kumar, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 19(1), 1048-1057. [Link]

-

Geyer, M. A., & Markou, A. (2024). Translational In Vivo Assays in Behavioral Biology. Annual Review of Pharmacology and Toxicology, 64, 429-450. [Link]

-

Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Yamazaki, D., et al. (2021). Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. Journal of Medicinal Chemistry, 64(23), 17215–17227. [Link]

-

UPCommons. (2024). DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. [Link]

-

ResearchGate. A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. [Link]

-

MD Biosciences. (2024). Biomarker Detection for CNS Conditions. [Link]

-

Shityakov, S., et al. (2024). Comparative in silico analysis of CNS-active molecules targeting the blood–brain barrier choline transporter for Alzheimer's disease therapy. Journal of Neural Transmission, 131(8), 929-943. [Link]

-

Sieghart, W., & Ernst, M. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Pharmacology, 6, 288. [Link]

-

ChemRxiv. (2024). Development of a practical in silico method for predicting compound brain concentration-time profiles in mice: combination of modeling and machine learning simulation. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes - Enamine [enamine.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 9. Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medium.com [medium.com]

- 12. PubChemLite - 3-(pyridin-3-yl)oxetan-3-ol (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

- 15. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Foreword: The Structural Elucidation of a Novel Heterocyclic Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Pyridin-3-yl)oxetan-3-ol

In the landscape of modern drug discovery, the strategic incorporation of novel structural motifs is paramount for expanding chemical space and modulating physicochemical properties. The oxetane ring, in particular, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, often conferring improved aqueous solubility, metabolic stability, and polarity without a significant increase in lipophilicity.[1][2] The compound 3-(Pyridin-3-yl)oxetan-3-ol represents an intriguing conjunction of this strained ether with the ubiquitous pyridine scaffold, a cornerstone of medicinal chemistry.

This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of 3-(Pyridin-3-yl)oxetan-3-ol. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. This approach mirrors the real-world workflow of research scientists when encountering a novel chemical entity. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind experimental choices and the logic of spectral interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For a polar, multifunctional molecule like 3-(Pyridin-3-yl)oxetan-3-ol, careful consideration of experimental parameters, particularly solvent selection, is critical for acquiring high-quality, interpretable data.

Expertise & Experience: The Rationale for Solvent Selection

The choice of a deuterated solvent is the first and most critical decision in NMR analysis. The subject molecule contains a basic pyridine nitrogen, a polar hydroxyl group, and an ether linkage, suggesting moderate to high polarity.

-

Deuterated Chloroform (CDCl₃): While a common starting point, its non-polar nature might lead to poor solubility. Furthermore, the acidic deuterium can broaden or cause the exchange of the hydroxyl proton signal, often obscuring it entirely.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the superior choice for this analyte.[3][4] Its high polarity ensures excellent solubility. Critically, DMSO-d₆ is a hydrogen-bond acceptor, which slows down the chemical exchange of the hydroxyl proton. This often results in a sharper -OH signal that may even exhibit coupling to adjacent protons, providing valuable structural information.[5]

Therefore, all predicted data herein is based on analysis in DMSO-d₆.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the pyridine ring, the oxetane ring, and the hydroxyl group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-2' (Pyridine) | ~8.65 | dd | J ≈ 2.0, 0.8 | Most deshielded due to proximity to nitrogen; shows meta and para coupling. |

| H-6' (Pyridine) | ~8.50 | dd | J ≈ 4.8, 1.5 | Deshielded by nitrogen; shows ortho and meta coupling. |

| H-4' (Pyridine) | ~7.85 | ddd | J ≈ 8.0, 2.0, 1.5 | Influenced by ortho, meta, and para couplings. |

| H-5' (Pyridine) | ~7.45 | dd | J ≈ 8.0, 4.8 | Standard aromatic region; shows ortho coupling to H-4' and H-6'. |

| -OH (Alcohol) | ~5.5-6.5 | s (broad) | N/A | Chemical shift is concentration-dependent; appears as a broad singlet due to exchange. In DMSO-d₆, this signal is typically sharper than in CDCl₃. |

| H-2/H-4 (Oxetane) | ~4.80 | d (AB system) | J ≈ 6.5 | Diastereotopic methylene protons of the strained oxetane ring. |

| H-2/H-4 (Oxetane) | ~4.70 | d (AB system) | J ≈ 6.5 | Expected to appear as a pair of doublets (an AB quartet) due to geminal coupling.[6] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should reveal all 8 unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C-2' (Pyridine) | ~149.0 | Highly deshielded due to proximity to nitrogen.[7] |

| C-6' (Pyridine) | ~147.5 | Deshielded by nitrogen.[7] |

| C-4' (Pyridine) | ~135.0 | Aromatic CH carbon. |

| C-3' (Pyridine) | ~133.0 | Quaternary carbon attached to the oxetane; deshielded. |

| C-5' (Pyridine) | ~123.5 | Standard aromatic CH carbon.[7] |

| C-2/C-4 (Oxetane) | ~80.0 | Methylene carbons attached to the ether oxygen, highly deshielded.[6] |

| C-3 (Oxetane) | ~75.0 | Quaternary carbon attached to two oxygen atoms (hydroxyl and ether), significantly deshielded. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 3-(Pyridin-3-yl)oxetan-3-ol in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the spectrometer is not calibrated to the residual solvent peak.[4]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024, as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 3-(Pyridin-3-yl)oxetan-3-ol is expected to display characteristic absorptions corresponding to its alcohol, aromatic, and ether functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic C-H bond vibrations, typically appearing just above 3000 cm⁻¹. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Aliphatic C-H bond vibrations from the oxetane ring methylene groups. |

| C=N, C=C Stretch (Pyridine) | 1600 - 1450 | Medium-Strong | A series of sharp bands characteristic of the pyridine ring system.[8] |

| C-O Stretch (Tertiary Alcohol) | ~1150 | Strong | C-O stretching vibration for the tertiary alcohol. |

| C-O-C Stretch (Oxetane Ether) | ~980 | Strong | Characteristic ring "breathing" or asymmetric stretching of the strained oxetane ether. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid or viscous liquid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 3-(Pyridin-3-yl)oxetan-3-ol directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the key absorption bands.

Visualization: IR Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 3-(Pyridin-3-yl)oxetan-3-ol is C₈H₉NO₂, corresponding to a monoisotopic mass of 151.06 Da.[9]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 151 . However, for tertiary alcohols, the molecular ion is often unstable and may be of very low intensity or completely absent.[10][11]

-

Key Fragmentation Pathways:

-

Loss of Water ([M-18]): Dehydration is a very common fragmentation pathway for alcohols, which would lead to a peak at m/z = 133 .[12]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen-bearing carbon is characteristic. For this molecule, cleavage of the C-C bond between the rings is highly probable, leading to the stable pyridinyl cation or related fragments.

-

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often leading to a characteristic peak for the pyridine radical cation at m/z = 79 .[13]

-

Oxetane Ring Opening: The strained oxetane ring can undergo cleavage. For instance, cleavage alpha to the alcohol and ether oxygen could generate a fragment corresponding to the pyridine ring attached to a C=O group, which could then fragment further.

-

| Predicted m/z | Identity | Justification |

| 151 | [M]⁺• | Molecular Ion (May be weak or absent) |

| 133 | [M - H₂O]⁺• | Loss of water from the tertiary alcohol.[12] |

| 122 | [M - CH₂O + H]⁺• | Potential rearrangement and loss of formaldehyde from the oxetane ring. |

| 106 | [C₆H₄NO]⁺ | Cleavage of the oxetane ring. |

| 79 | [C₅H₅N]⁺• | Pyridine radical cation.[13] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance against m/z.

Visualization: MS Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS) analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The structural confirmation of 3-(Pyridin-3-yl)oxetan-3-ol relies on the synergistic and self-validating nature of these three core spectroscopic techniques. NMR provides the definitive carbon-hydrogen framework, IR confirms the presence of key alcohol, ether, and aromatic functional groups, and MS corroborates the molecular weight while offering insight into the molecule's stability and fragmentation pathways. The predicted data presented in this guide establishes a benchmark for researchers and serves as a reliable reference for the analysis and quality control of this and structurally related compounds.

References

- [No Source Found]

- [No Source Found]

-

Dotsenko, V. V. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. Available at: [Link]

-

Vargas-Cerna, N., et al. (2021). Chemical Space Exploration of Oxetanes. Molecules. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link]

- [No Source Found]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

-

Khan Academy. (2016). Mass Spectrometry of Alcohols. YouTube. Available at: [Link]

- [No Source Found]

-

Sakata, K., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chinese Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 3-(pyridin-3-yl)oxetan-3-ol. Available at: [Link]

-

Samoray, C. M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

- [No Source Found]

-

Jahangir, et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank. Available at: [Link]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

-

NIST. (n.d.). Pyridine - Mass Spectrum. NIST WebBook. Available at: [Link]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

-

Al-obaidy, A. H. R. (2014). What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]

- 7. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]